

Application Notes and Protocols: KP-457 (GMP) for Cell Therapy Manufacturing

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Compound of Interest		
Compound Name:	KP-457 (GMP)	
Cat. No.:	B1526262	Get Quote

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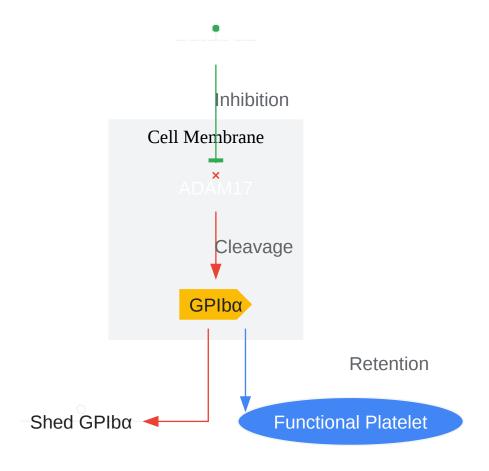
Introduction

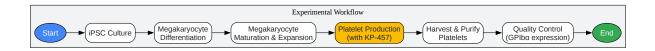
KP-457 is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α-converting enzyme (TACE).[1][2][3] In the context of cell therapy, particularly the manufacturing of platelets from induced pluripotent stem cells (iPSCs), KP-457 plays a crucial role. During in vitro culture at 37°C, iPSC-derived platelets are susceptible to the shedding of Glycoprotein Ibα (GPIbα), a critical receptor for platelet function and lifespan, due to the activity of ADAM17.[4] KP-457 effectively blocks this shedding process, leading to the production of more functional and stable platelets.[2][4] This document provides detailed application notes and protocols for the use of GMP-grade KP-457 in cell therapy manufacturing workflows.

Mechanism of Action

ADAM17 is a transmembrane protease responsible for the cleavage of various cell surface proteins, including GPlb α .[2][5] The shedding of GPlb α from the platelet surface impairs their adhesive functions. KP-457 acts by selectively inhibiting the catalytic domain of ADAM17, thereby preventing the cleavage and subsequent shedding of GPlb α .[1][2] This targeted inhibition leads to the retention of GPlb α on the surface of iPSC-derived platelets, enhancing their functionality.[2][5]







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